Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4,5-dimethylthiophene-3-carboxylate (molecular formula: C₁₈H₂₁NO₆S, molar mass: 379.43 g/mol) is a structurally complex thiophene derivative featuring a 1,3-dioxane-4,6-dione moiety fused to a methylamino-thiophene core . The compound’s key structural elements include:
- A 4,5-dimethylthiophene-3-carboxylate backbone, common in bioactive heterocycles.
- An ethyl ester group, contributing to solubility in organic solvents.
Its structural uniqueness lies in the fused dioxane ring, which differentiates it from simpler thiophene derivatives.
Properties
IUPAC Name |
ethyl 2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S/c1-6-21-15(20)11-8(2)9(3)24-12(11)17-7-10-13(18)22-16(4,5)23-14(10)19/h7,17H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWGZZDYFFAXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC=C2C(=O)OC(OC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic and Physical Properties
| Compound | Melting Point (°C) | IR (Key Bands, cm⁻¹) | ¹H NMR (Key Signals, δ ppm) |
|---|---|---|---|
| Target Compound | N/A | Expected: ~1660 (ester C=O), ~1600 (amide) | Predicted: 1.3–1.4 (t, CH₃), 2.2–2.3 (s, CH₃), 4.3–4.4 (q, CH₂), 8.3 (s, CH=) |
| 3d | 298–300 | 2212 (C≡N), 1660 (ester C=O), 1605 (amide) | 1.33–1.37 (t, CH₃), 2.23–2.26 (s, CH₃), 6.96–8.01 (Ar-H), 8.29 (s, CH=), 10.83 (s, OH) |
| 6o | N/A | N/A | 1.33–1.37 (t, CH₃), 2.23–2.26 (s, CH₃), 4.33–4.38 (q, CH₂), 6.96–8.01 (Ar-H), 8.29 (s, CH=) |
Key Observations:
- The cyano group in 3d (IR: 2212 cm⁻¹) introduces strong electron-withdrawing effects, absent in the target compound.
- The target compound’s dioxane-dione moiety may exhibit unique hydrogen-bonding patterns (e.g., C=O⋯H-N interactions), influencing crystallization behavior, as seen in Etter’s graph-set analysis .
Q & A
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